

An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-phenylnicotinonitrile

Cat. No.: B1296557

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research is available for **2-Hydroxy-5-phenylnicotinonitrile**. This guide provides a comprehensive overview based on available data for the compound and structurally related nicotinonitrile and 2-pyridone derivatives to infer its potential characteristics and methodologies for its study.

Introduction

2-Hydroxy-5-phenylnicotinonitrile, also known as 5-phenyl-2-pyridone-3-carbonitrile, is a heterocyclic compound belonging to the nicotinonitrile class. The pyridine ring is a fundamental scaffold in numerous natural products and synthetic drugs, with nicotinonitrile derivatives exhibiting a wide array of biological activities. While specific research on **2-Hydroxy-5-phenylnicotinonitrile** is sparse, its structural motifs—a 2-pyridone ring, a nitrile group, and a phenyl substituent at the 5-position—suggest potential for significant pharmacological activity. This document aims to provide a detailed technical guide by summarizing known synthetic methodologies for related compounds, collating biological activity data from structural analogs, and proposing experimental protocols and potential mechanisms of action.

Physicochemical Properties (Inferred)

Based on its structure, the following physicochemical properties of **2-Hydroxy-5-phenylnicotinonitrile** (CAS: 35982-93-5) can be inferred:

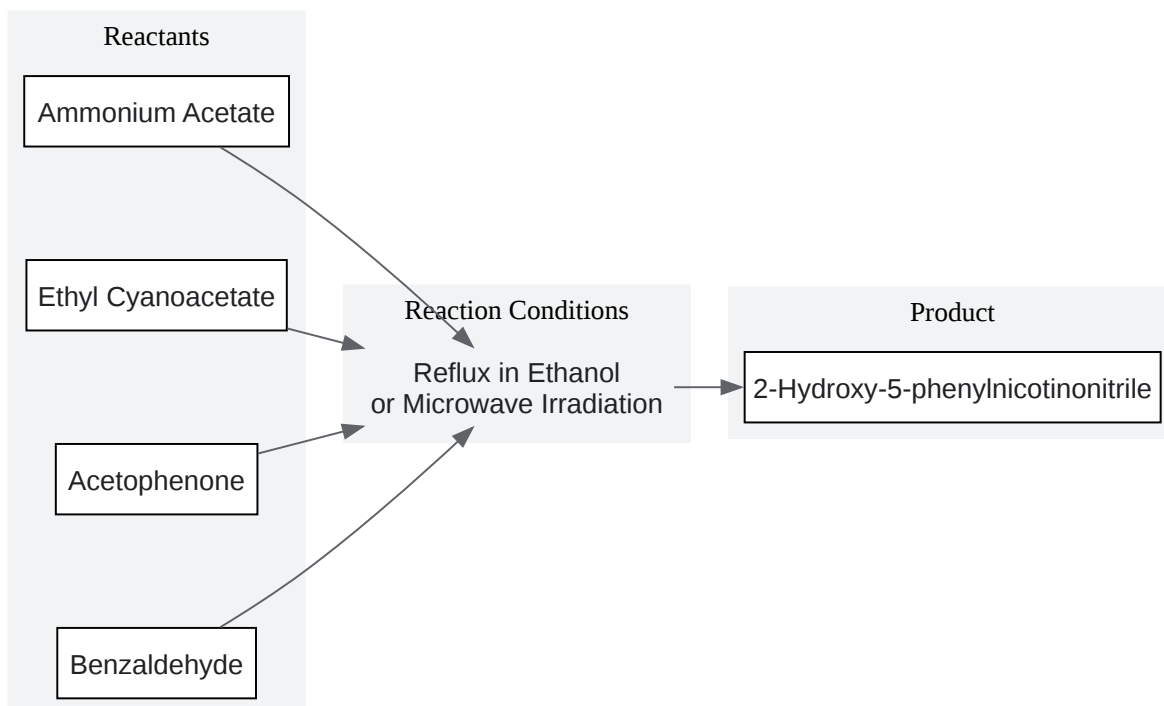
Property	Value
Molecular Formula	C ₁₂ H ₈ N ₂ O
Molecular Weight	196.21 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Tautomerism	Exists in tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, with the pyridone form generally predominating.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **2-Hydroxy-5-phenylnicotinonitrile** is not readily available in the literature, several established methods for the synthesis of substituted nicotinonitriles and 2-pyridones can be adapted.

Proposed Synthetic Pathway: Multicomponent Reaction

A plausible and efficient route for the synthesis of **2-Hydroxy-5-phenylnicotinonitrile** is through a one-pot multicomponent reaction. This approach offers advantages in terms of operational simplicity and reduced reaction time.



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Caption: Proposed multicomponent synthesis of **2-Hydroxy-5-phenylNicotinonitrile**.

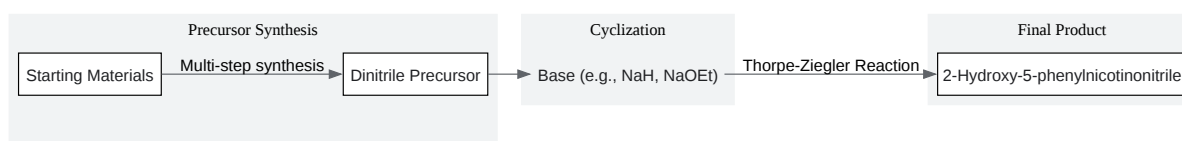
Detailed Experimental Protocol (Adapted from similar syntheses)

- Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (4-6 equivalents).
- Solvent: Add ethanol as the solvent.
- Reaction Conditions:
 - Conventional Heating: Reflux the mixture for 6-12 hours.

- Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 250 W) for 10-30 minutes.[1]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - The precipitated solid is collected by filtration.
 - Wash the solid with cold ethanol and then water to remove any unreacted starting materials and ammonium acetate.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure **2-Hydroxy-5-phenylnicotinonitrile**.

Alternative Synthetic Route: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative intramolecular cyclization approach to form the 2-pyridone ring. This method would involve the synthesis of a dinitrile precursor.



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Caption: Alternative synthesis via Thorpe-Ziegler cyclization.

Biological Activities and Potential Applications (Inferred from Analogs)

Direct biological data for **2-Hydroxy-5-phenylnicotinonitrile** is not currently published. However, the nicotinonitrile and 2-pyridone scaffolds are present in many biologically active

molecules. The following table summarizes the activities of structurally related compounds, suggesting potential therapeutic areas for **2-Hydroxy-5-phenylnicotinonitrile**.

Compound Class	Biological Activity	Potential Application
Substituted Nicotinonitriles	Antimicrobial, Anti-inflammatory, Anticancer	Infectious diseases, Inflammatory disorders, Oncology
5-Aryl-2-pyridones	Antimicrobial, Anticancer	Infectious diseases, Oncology
Phenyl-substituted Pyridines	Antibacterial, Antifungal	Infectious diseases

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of nicotinonitrile and 2-pyridone derivatives. The presence of a phenyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Table 1: Antimicrobial Activity of Related Compounds

Compound/Class	Organism(s)	Activity Metric (e.g., MIC)	Reference
Phenyl-substituted azetidine-2-ones containing a pyridine ring	S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum	Mild to moderate activity	[2]
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines	B. subtilis, S. aureus, E. coli, K. pneumoniae, C. albicans	Good activity against Gram-positive bacteria	[3]
N-phenacyl-2-pyridones	B. cereus, S. aureus, E. coli, P. aeruginosa, C. albicans	Good to excellent activity	[3]

Anti-inflammatory Activity

Nicotinonitrile derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/Class	Mechanism of Action (if known)	In Vivo/In Vitro Model	Reference
3-Cyano-2-pyridone derivatives	Selective COX-2 inhibition	Carrageenan-induced paw edema	[4]
4,6-Diaryl-3-cyanopyridin-2-ones	COX-2 inhibition	Edema inhibition assay	[4]

Anticancer Activity

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry and is found in numerous compounds with anticancer activity. The mechanism of action often involves the inhibition of protein kinases or disruption of microtubule dynamics.

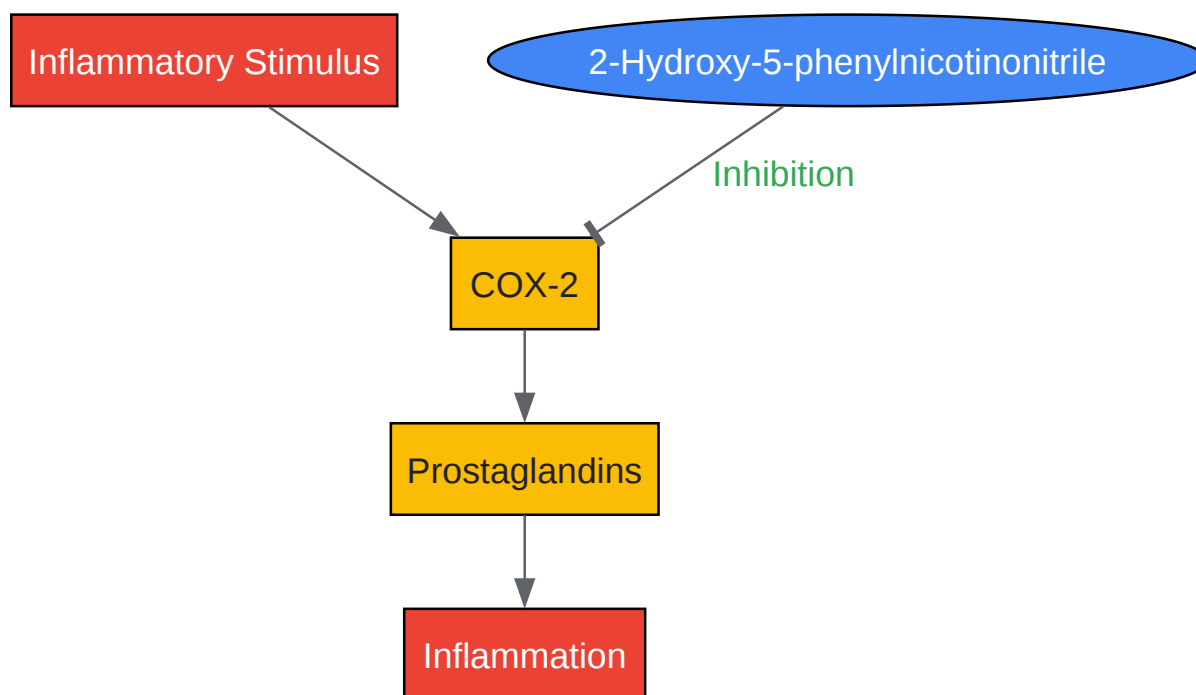
Table 3: Anticancer Activity of Related Compounds

Compound/Class	Cancer Cell Line(s)	Activity Metric (e.g., IC ₅₀ /GI ₅₀)	Reference
Pyrano[3,2-c]pyridones	HeLa, MCF-7	GI ₅₀ values in the low micromolar to nanomolar range	[5]
Fused Nicotinonitrile derivatives	MCF-7, HepG2	Cytotoxic activity	[6]
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles	Various cancer cell lines	Antiproliferative effects	[7]

Potential Signaling Pathways and Mechanism of Action (Hypothetical)

Based on the activities of related compounds, **2-Hydroxy-5-phenylnicotinonitrile** could potentially modulate several key signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

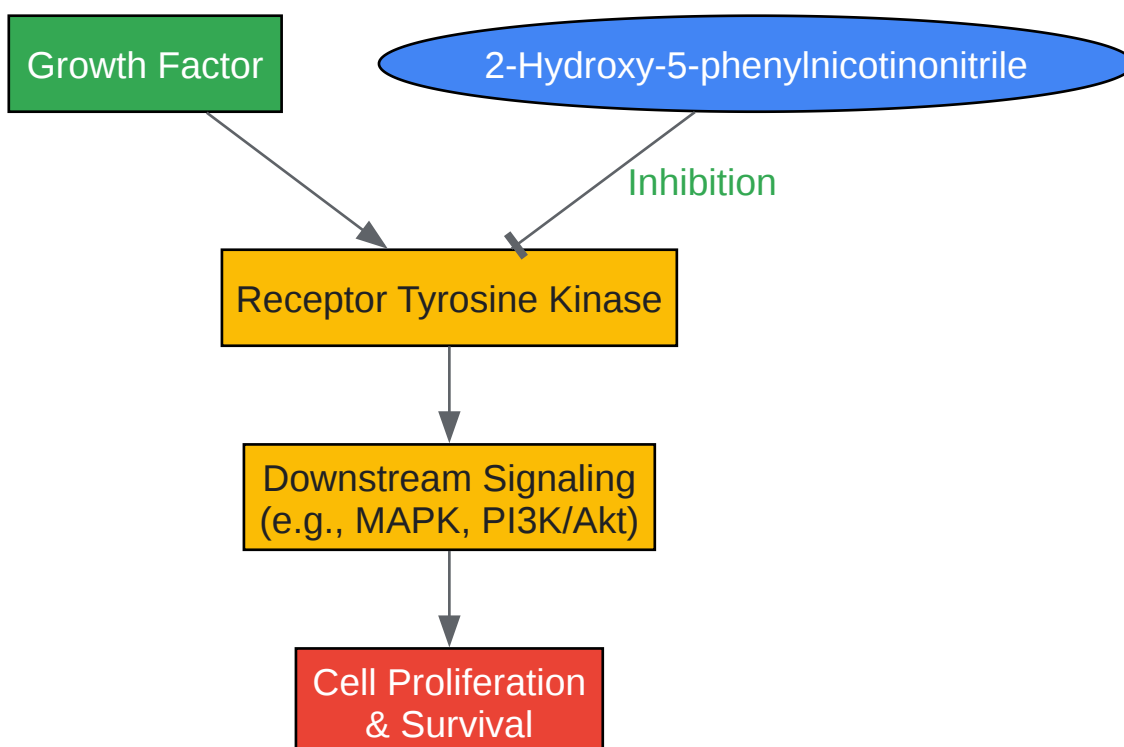


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Caption: Hypothetical inhibition of the COX-2 pathway.

Many nicotinonitrile derivatives exhibit anti-inflammatory effects through the inhibition of the COX-2 enzyme, which is a key mediator in the production of pro-inflammatory prostaglandins.

Hypothetical Anticancer Signaling Pathway



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Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Given that some nicotinonitrile derivatives act as kinase inhibitors, it is plausible that **2-Hydroxy-5-phenylnicotinonitrile** could interfere with growth factor receptor signaling pathways that are often dysregulated in cancer.

Future Directions

The therapeutic potential of **2-Hydroxy-5-phenylnicotinonitrile** remains largely unexplored. Future research should focus on:

- Development of a robust and scalable synthetic protocol.
- In vitro screening to determine its antimicrobial, anti-inflammatory, and anticancer activities. This should include determining MIC values against a panel of microbes, IC₅₀ values against various cancer cell lines, and assays to measure the inhibition of inflammatory mediators.
- Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by the compound.

- Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to optimize potency and selectivity.

Conclusion

2-Hydroxy-5-phenylnicotinonitrile is a compound of significant interest due to its structural similarity to a range of biologically active nicotinonitriles and 2-pyridones. Although direct experimental data is lacking, this in-depth guide provides a framework for its synthesis and biological evaluation based on well-established chemistry and the known properties of its structural analogs. The proposed synthetic routes are robust, and the inferred biological activities suggest that **2-Hydroxy-5-phenylnicotinonitrile** is a promising candidate for further investigation in the fields of infectious diseases, inflammation, and oncology. Further research is warranted to fully elucidate the therapeutic potential of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

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